molecular formula C11H16O2Si B1267101 [4-(Trimethylsilyl)phenyl]acetic acid CAS No. 5112-65-2

[4-(Trimethylsilyl)phenyl]acetic acid

Cat. No. B1267101
CAS RN: 5112-65-2
M. Wt: 208.33 g/mol
InChI Key: ICHNKKQFXDWXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of [4-(Trimethylsilyl)phenyl]acetic acid and related compounds often involves enantioselective aldol reactions, Lewis acid-catalyzed condensations, and reactions with acetals to form various products. For example, optically active, mono- and disubstituted trimethylsilyl 2-[(E)-1-alkenyloxy]ethanoates undergo highly diastereoselective reactions, leading to products corresponding to erythro-diastereoselective aldol reactions (Faunce, Grisso, & Mackenzie, 1991). Additionally, acetic acid aldol reactions in the presence of trimethylsilyl trifluoromethanesulfonate demonstrate a three-step, one-pot process, including in situ trimethylsilyl ester formation, bis-silyl ketene acetal formation, and catalyzed Mukaiyama aldol addition (Downey et al., 2010).

Molecular Structure Analysis

The gas chromatography of aromatic acids as their trimethylsilyl derivatives includes the preparation and examination under various conditions. This analysis helps in understanding the formation and stability of derivatives, influencing the compound's applications in urine analysis and other fields (Coward & Smith, 1969).

Chemical Reactions and Properties

[4-(Trimethylsilyl)phenyl]acetic acid's chemical reactivity includes electrophilic aromatic reactions, demonstrating the trimethylsilyl substituent's activating effects. These effects vary across different reactions, attributed to resonance stabilization demands and solvent interactions, offering insights into its reactivity pattern (Glyde & Taylor, 1973).

Physical Properties Analysis

The physical properties of related compounds, such as 3,4-diphenylpyrrole-2,5-dicarboxylic acid acetic acid disolvate, provide a basis for understanding [4-(Trimethylsilyl)phenyl]acetic acid's behavior. Extensive hydrogen bonding involving carboxylic acid functional groups and acetic acid moieties indicates the compound's potential for forming stable molecular structures (Prayzner et al., 1996).

Chemical Properties Analysis

The compound's chemical properties can be inferred from studies on similar compounds, such as the synthesis and characterization of new 4-(phenylazo)phenoxy acetic acids. These studies, involving condensation reactions and spectral analysis, help elucidate the functional groups' behaviors and the compound's potential applications (Radu et al., 2002).

Scientific Research Applications

  • Species Differences in Biotransformation :

    • Research by Pottier, Busigny, and Raynaud (1978) in "Xenobiotica" shows the differential biotransformation of structurally related compounds like RU 16029, indicating the unpredictable nature of metabolism across species. This study highlights the importance of understanding species-specific reactions in pharmacology and toxicology (Pottier, Busigny, & Raynaud, 1978).
  • Analytical Chemistry and Urine Analysis :

    • A 1969 study by Coward and Smith in the "Journal of Chromatography" discusses the gas chromatography of aromatic acids as their trimethylsilyl derivatives, which includes applications in urine analysis. This method is significant in clinical chemistry for diagnosing metabolic disorders (Coward & Smith, 1969).
  • Radioisotope Labeling in Biological Molecules :

    • Research by Wilson et al. (1986) in the "Journal of Labelled Compounds and Radiopharmaceuticals" explored the use of 4-trimethylsilylbenzyl bromide for radioisotope labeling of biologically important molecules. This has implications in biomedical research, particularly in drug development and diagnostic imaging (Wilson et al., 1986).
  • Synthesis of Organic Compounds :

    • A study by Albaugh-Robertson and Katzenellenbogen in "Tetrahedron Letters" (1982) demonstrates the selective gamma substitution of an α,β-unsaturated ester, showing how 4-trimethylsilyl-3-butenoate undergoes selective reaction, indicating its importance in organic synthesis (Albaugh-Robertson & Katzenellenbogen, 1982).
  • Anticancer Drug Development :

    • Bhat, Al‐Dhfyan, and Al-Omar (2016) in "Molecules" designed and synthesized novel compounds targeting cancer stem cells, starting from 4-(4-substituted phenyl)acetic acid. This research is crucial in developing new therapies for cancer (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
  • Plant Hormone Analysis :

    • The 1995 study by Tuomi and Rosenqvist in "Plant Physiology and Biochemistry" illustrates a method for analyzing plant hormones, utilizing trimethylsilyl derivatives in the process. This is significant for agricultural and botanical research (Tuomi & Rosenqvist, 1995).
  • Protection of Hydroxyl Groups in Synthesis :

    • Ghorbani‐Choghamarani and Norouzi (2011) in the "Chinese Journal of Catalysis" describe a green and efficient method for protecting hydroxyl groups as trimethylsilyl ethers, showcasing the versatility of 4-(Trimethylsilyl)phenyl acetic acid in synthetic chemistry (Ghorbani‐Choghamarani & Norouzi, 2011).

Safety And Hazards

The compound is classified under Hazard Statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, and wearing protective gloves, protective clothing, eye protection, and face protection .

Relevant Papers One relevant paper discusses the synthesis and kinetics of disassembly for silyl-containing ethoxycarbonates using fluoride ions . The study provides a greater understanding of stability and kinetics for silyl-containing protecting groups that eliminate volatile molecules upon removal, which will allow for simplification of orthogonal protection in complex organic molecules .

properties

IUPAC Name

2-(4-trimethylsilylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2Si/c1-14(2,3)10-6-4-9(5-7-10)8-11(12)13/h4-7H,8H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHNKKQFXDWXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299605
Record name [4-(trimethylsilyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Trimethylsilyl)phenyl]acetic acid

CAS RN

5112-65-2
Record name NSC131588
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [4-(trimethylsilyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.